molecular formula C7H8O2S B1304654 Methyl 4-methylthiophene-2-carboxylate CAS No. 28686-90-0

Methyl 4-methylthiophene-2-carboxylate

Cat. No. B1304654
Key on ui cas rn: 28686-90-0
M. Wt: 156.2 g/mol
InChI Key: YUJMWNYIBNSQPL-UHFFFAOYSA-N
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Patent
US06162808

Procedure details

A stirred mixture of 4-methyl-2-thiophenecarboxylic acid methyl ester (0.252 g) (Coll. Czechoslov. Commun. 1958, 23, 452, Synth. Commun. 1994, 24, 1721) and N-bromosuccinimide (0.287 g) in benzene (20 ml) was irradiated under a 500 W halogen lamp for 2 hours. The mixture was diluted with ethyl acetate, washed with water and dried (MgSO4). The residue was evaporated and purified by chromatography eluting with 50% ethyl acetate in isohexane. Yield 0.29 g.
Quantity
0.252 g
Type
reactant
Reaction Step One
Quantity
0.287 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[C:8]([CH3:10])[CH:9]=1)=[O:4].[Br:11]N1C(=O)CCC1=O>C1C=CC=CC=1.C(OCC)(=O)C>[Br:11][CH2:10][C:8]1[CH:9]=[C:5]([C:3]([O:2][CH3:1])=[O:4])[S:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.252 g
Type
reactant
Smiles
COC(=O)C=1SC=C(C1)C
Name
Quantity
0.287 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The residue was evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography
WASH
Type
WASH
Details
eluting with 50% ethyl acetate in isohexane

Outcomes

Product
Name
Type
Smiles
BrCC=1C=C(SC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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